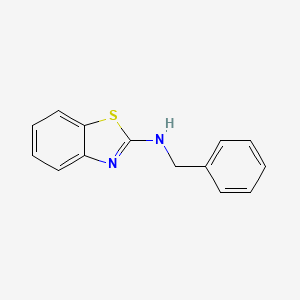

N-Benzyl-1,3-benzothiazol-2-amine

描述

属性

IUPAC Name |

N-benzyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTMSMWBZPBBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347058 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-82-0 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

General Pathways for N-Benzyl-1,3-benzothiazol-2-amine Synthesis

The construction of the this compound scaffold generally follows two primary strategies: the direct N-benzylation of a pre-formed 2-aminobenzothiazole (B30445) ring or the construction of the benzothiazole (B30560) ring from precursors already containing the N-benzyl moiety. The former approach is more common and involves the reaction of 2-aminobenzothiazole with a benzylating agent. vulcanchem.com The latter, while less direct, allows for the synthesis of diverse benzothiazole derivatives. organic-chemistry.org

Targeted Synthesis of this compound

The direct synthesis of the title compound is most efficiently achieved through the nucleophilic substitution reaction between 2-aminobenzothiazole and a suitable benzyl (B1604629) halide.

A prevalent and straightforward method for the synthesis of this compound involves the N-alkylation of 1,3-benzothiazol-2-amine with benzyl halides, such as benzyl chloride or benzyl bromide. vulcanchem.comosti.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. For instance, the use of sodium carbonate in dichloromethane (B109758) has been shown to be effective for the benzylation of related amino alcohols. osti.gov

A study on the benzylation of N,N-disubstituted ethanolamines, which shares similarities with the N-alkylation of 2-aminobenzothiazole, identified optimal conditions as treatment with benzyl bromide and sodium carbonate in dichloromethane at 55°C for 2 hours. osti.gov While specific conditions for the direct synthesis of this compound are not detailed in the provided results, the general principles of N-alkylation apply.

Table 1: General Conditions for N-Alkylation of Amines with Benzyl Halides

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time (h) |

| Amine | Benzyl Bromide | Dichloromethane | Sodium Carbonate | 55 | 2 |

This table represents generalized conditions based on similar reactions and may require optimization for the specific synthesis of this compound.

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. A four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde (such as benzaldehyde), an acetylenedicarboxylate, and a cyclic secondary amine (like piperidine) has been reported to yield functionalized 2-pyrrolidinones. nih.gov While this specific reaction does not directly produce this compound, the initial condensation of 2-aminobenzothiazole with benzaldehyde (B42025) forms a Schiff base, a key intermediate that highlights the potential for developing a multi-component reaction that could lead to the target compound or its close analogs. nih.gov The reaction is typically performed in ethanol (B145695) and may be catalyzed by a base like piperidine (B6355638) or an acid like p-toluenesulfonic acid, depending on the desired product. nih.gov

Derivatization Strategies for this compound Analogs

The versatile reactivity of the 2-aminobenzothiazole core allows for the synthesis of a wide array of derivatives. These strategies often involve the initial formation of an intermediate, which is then further modified.

A common strategy for creating N-substituted 2-aminobenzothiazole analogs involves the formation of a Schiff base (or imine) through the condensation of 2-aminobenzothiazole with an aldehyde or ketone. semanticscholar.orgresearchgate.netniscpr.res.inresearchgate.net For the synthesis of N-benzyl analogs, the key step would be the reaction with benzaldehyde. This reaction is often catalyzed by a few drops of acid, such as acetic acid or sulfuric acid, and carried out in a solvent like ethanol or dimethylformamide (DMF). semanticscholar.orgsphinxsai.com The resulting imine can then be reduced to the corresponding secondary amine, this compound. While the specific reduction of the N-benzyl imine of 2-aminobenzothiazole is not detailed in the provided results, standard reducing agents like sodium borohydride (B1222165) are commonly employed for this type of transformation.

Table 2: Representative Conditions for Schiff Base Formation

| Amine | Aldehyde | Solvent | Catalyst | Temperature |

| Substituted 2-aminobenzothiazole | Substituted benzaldehyde | Ethanol | H₂SO₄ (catalytic) | Reflux |

| 2-amino-6-nitro-benzothiazole | Chalcone | DMF | H₂SO₄ (catalytic) | 80-100°C |

This table provides examples of conditions for Schiff base formation from 2-aminobenzothiazole derivatives. researchgate.netsphinxsai.com

Amide derivatives of 2-aminobenzothiazole are readily synthesized by reacting the amino group with acylating agents such as acyl chlorides or carboxylic acids. mdpi.comresearchgate.net For instance, the reaction of 2-aminobenzothiazole with benzoyl chloride in pyridine (B92270) yields N-(1,3-benzothiazol-2-yl)benzamide. This amide could potentially be reduced to afford this compound, although this specific reduction is not described in the provided literature. Another approach involves the reaction with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, which can be further functionalized. researchgate.netbohrium.com

Table 3: Synthesis of Amide Derivatives of 2-Aminobenzothiazole

| Amine | Acylating Agent | Solvent | Base/Catalyst | Product | Yield (%) |

| 2-aminobenzothiazole | benzoyl chloride | pyridine | - | N-(1,3-benzothiazol-2-yl)benzamide | 87 |

| 2-aminobenzothiazole | chloroacetyl chloride | - | - | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | - |

Data for the reaction with benzoyl chloride is from reference . The reaction with chloroacetyl chloride is mentioned in references researchgate.netbohrium.com.

Hybrid System Synthesis

The synthesis of hybrid molecules incorporating the this compound scaffold is a burgeoning area of medicinal chemistry. This approach aims to combine the therapeutic properties of the benzothiazole moiety with other pharmacologically active structures to create novel compounds with enhanced or synergistic effects.

One notable strategy involves the creation of benzothiazole-1,2,3-triazole hybrids . These are often synthesized via a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In a typical reaction sequence, a propargylated derivative is reacted with an azide-functionalized benzothiazole. For instance, 2-mercaptobenzothiazole (B37678) can be reacted with propargyl bromide, followed by a reaction with sodium azide (B81097) and various benzyl bromides to yield benzothiazole-1,2,3-triazole compounds. This method is versatile, allowing for the introduction of a wide range of substituents on the benzyl group. qu.edu.iq

Another significant class of hybrid systems is benzothiazole-profen amides . These compounds are synthesized with the goal of combining the anti-inflammatory properties of profen drugs with the benzothiazole core. A straightforward and efficient method for their synthesis is the N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling of 2-aminobenzothiazole with various profens, which act as carboxylic acid precursors. The choice of solvent can be crucial for optimizing reaction yields, with dichloromethane (DCM) being suitable for many reactions, while 1,2-dichloroethane (B1671644) (DCE) may be preferred for less soluble profens. biointerfaceresearch.com

Furthermore, the conjugation of benzothiazoles with peptides represents a sophisticated approach to creating targeted therapeutics. Solid-phase synthesis (SPS) has been effectively employed for the creation of 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides. This methodology allows for the sequential addition of amino acids to a resin-bound benzothiazole scaffold, enabling the construction of complex peptide hybrids. nih.gov

Interactive Table 1: Synthesis of this compound Hybrid Systems

| Hybrid System | Key Reactants | Coupling Method | Typical Solvents | Reference |

|---|---|---|---|---|

| Benzothiazole-1,2,3-triazole | 2-Mercaptobenzothiazole, Propargyl bromide, Sodium azide, Benzyl bromides | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Not specified | qu.edu.iq |

| Benzothiazole-Profen Amide | 2-Aminobenzothiazole, Profen (e.g., carprofen) | N,N'-Dicyclohexylcarbodiimide (DCC)-mediated coupling | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | biointerfaceresearch.com |

| Benzothiazole-Peptide | Resin-bound 2-aminobenzenethiol, Fmoc-protected aminobenzoic acids, Amino acids | Solid-Phase Synthesis (SPS) | N-Methyl-2-pyrrolidone (NMP) | nih.gov |

| Benzothiazole-Biuret | 2-Aminobenzothiazole, Phenyl chloroformate, Mono-N-substituted urea | Multi-step condensation | Tetrahydrofuran (THF), Dichloromethane (DCM) | researchgate.net |

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to traditional methods. A variety of metal-based catalysts have been explored for this purpose.

Copper-catalyzed reactions are prominent in the synthesis of N-substituted benzothiazolamines. A facile one-pot method for the synthesis of N-benzyl-N-phenyl-2-benzothiazolamines involves the use of a copper(I) iodide (CuI) catalyst. In this process, an N-phenylbenzothiazolamine is generated in situ from a substituted 1-(2-iodophenyl)-3-phenylthiourea, which then undergoes coupling with a benzyl halide. This one-pot approach is advantageous due to its operational simplicity and good yields, which can range from 60-96%. Current time information in Bangalore, IN. Another copper-catalyzed approach involves the condensation of 2-aminobenzenethiols with nitriles, using Cu(OAc)₂ as the catalyst in ethanol, to produce 2-substituted benzothiazoles with excellent yields. rsc.org

Palladium-catalyzed synthesis offers another effective route. The synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides through a C-H functionalization and intramolecular C-S bond formation process. This method often utilizes a catalytic system comprising palladium(II), copper(I), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr). acs.org Palladium catalysis is also employed in the synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. nih.gov

Other transition metals like ruthenium, nickel, and gold have also been successfully employed. Ruthenium(III) chloride (RuCl₃) can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield substituted 2-aminobenzothiazoles. nih.gov Nickel(II) salts have been shown to be effective and more cost-efficient catalysts for the same transformation, proceeding under mild conditions with high yields. qu.edu.iqnih.gov Gold(III) catalysis has been utilized for the dehydrative N-benzylation of anilines with benzylic alcohols in water, providing an atom-economical process. thieme.de

Interactive Table 2: Catalytic Synthesis of this compound and Derivatives

| Catalyst System | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| CuI / K₂CO₃ | 1-(2-Iodophenyl)-3-phenylthiourea, Benzyl halide | N,N-Dimethylformamide (DMF) | Room Temperature | 60-96% | Current time information in Bangalore, IN. |

| Cu(OAc)₂ / Et₃N | 2-Aminobenzenethiol, Benzonitrile | Ethanol | 70°C | up to 86% | rsc.org |

| Pd(OAc)₂ / CuI / Bu₄NBr | Thiobenzanilide | Not specified | Not specified | High | acs.org |

| RuCl₃ | N-Arylthiourea | Not specified | Not specified | up to 91% | nih.gov |

| Ni(II) salts | N-Arylthiourea | Not specified | Mild conditions | up to 95% | qu.edu.iqnih.gov |

| Au(III) / TPPMS | Aniline (B41778), Benzylic alcohol | Water | Mild conditions | Moderate to Excellent | thieme.de |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally friendly methods for the synthesis of benzothiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzothiazole derivatives under microwave irradiation often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. thieme.deacs.org For instance, the synthesis of 2-aryl-1-benzylbenzimidazoles, a related heterocyclic system, can be accomplished in minutes under microwave irradiation, sometimes even in the absence of a solvent. sciforum.net Catalyst- and solvent-free microwave-assisted synthesis of 1,2,3-triazoles has also been reported, highlighting the potential of this technology for clean synthesis. nih.gov

Ultrasound-assisted synthesis , or sonochemistry, is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. This method can lead to enhanced reaction rates and yields, often at ambient temperature. The synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties has been successfully achieved using ultrasound irradiation in benign solvents, with the in situ formation of azides allowing for safer handling. nih.gov The use of ultrasound has also been applied to the synthesis of azetidinone derivatives, demonstrating its utility in preparing complex heterocyclic structures. sciforum.netnih.gov

The use of deep eutectic solvents (DESs) as alternative green reaction media is gaining traction. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. A choline (B1196258) chloride-imidazole based DES has been shown to be an efficient catalyst for the one-pot, solvent-free synthesis of 2-substituted benzothiazoles. researchgate.netrsc.org

Flow chemistry offers a continuous and scalable approach to synthesis with improved safety and efficiency. The electrochemical synthesis of benzothiazoles from arylthioamides has been demonstrated in a flow reactor, providing good to excellent yields without the need for a catalyst or supporting electrolyte. mdpi.com Continuous-flow synthesis has also been applied to the preparation of other nitrogen-containing heterocycles like benzotriazoles. nih.gov

Interactive Table 3: Environmentally Conscious Synthesis of Benzothiazole Derivatives

| Methodology | Key Features | Reactants | Catalyst/Medium | Conditions | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient, reduced reaction times | 6-acyl-1,3-benzothiazol-2(3H)-one derivatives | None specified | Microwave irradiation | thieme.deacs.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields at ambient temperature | α-Bromoketones, Alkynes, Sodium azide | Copper catalyst | Ultrasound irradiation | nih.gov |

| Deep Eutectic Solvents | Green, recyclable catalyst/solvent system | 2-Aminothiophenol (B119425), Aldehydes | CholineCl/Imidazole DES | Solvent-free, conventional heating | researchgate.netrsc.org |

| Flow Chemistry | Continuous, scalable, improved safety | Arylthioamides | None (electrochemical) | Flow reactor | mdpi.com |

| Solvent-Free Synthesis | Reduced waste, environmentally benign | 2-Aminothiophenol, Benzoyl chlorides | None | Room temperature | researchgate.net |

Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-Benzyl-1,3-benzothiazol-2-amine provides a clear proton inventory of the molecule. In a typical spectrum recorded in deuterochloroform (CDCl₃), the aromatic protons of the benzothiazole (B30560) and benzyl (B1604629) moieties resonate in the downfield region, generally between δ 7.0 and 7.6 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group typically appear as a singlet at approximately 4.57 ppm, indicating their chemical equivalence and isolation from other proton-bearing carbons. The protons of the phenyl ring of the benzyl group usually present as a multiplet, reflecting their distinct chemical environments and spin-spin coupling interactions. The amine proton (N-H) can sometimes be observed as a broad singlet, though its chemical shift and visibility can be highly dependent on solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzothiazole H-4' | 7.57-7.42 | d | 7.8 |

| Benzothiazole H-7' | 7.47-7.42 | d | 8.0 |

| Benzothiazole H-5' | 7.25 | td | 7.7, 0.8 |

| Benzothiazole H-6' | 7.04 | td | 7.6, 0.6 |

| Benzyl -CH₂- | 4.57 | s | - |

| Benzyl Aromatic-H | 7.4-7.2 | m | - |

| Amine N-H | 6.22 | bs | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. The spectrum of this compound typically displays a characteristic signal for the C-2 carbon of the benzothiazole ring at a significantly downfield chemical shift, often around 168.01 ppm, due to its imine-like character. The carbons of the fused benzene (B151609) ring of the benzothiazole moiety and the benzyl phenyl ring resonate in the aromatic region (approximately 118-152 ppm). The methylene carbon of the benzyl group is typically observed in the aliphatic region, around 49.35 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C-2' (Benzothiazole) | 168.01 |

| C-3a' (Benzothiazole) | 152.01 |

| C-7a' (Benzothiazole) | 130.19 |

| Aromatic Carbons (Benzothiazole & Benzyl) | 129.76, 125.89, 121.40, 120.77, 119.77, 118.59 |

| C-1'' (Benzyl) | 139.05 |

| -CH₂- (Benzyl) | 49.35 |

Note: The assignments are based on typical chemical shift values and may require 2D NMR for definitive confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

While specific 2D NMR data for this compound is not widely published, the application of techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) would be standard practice for unambiguous signal assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity within the benzothiazole and benzyl aromatic rings. A HETCOR (or more modern HSQC/HMBC) spectrum would establish the direct one-bond (for HSQC) or longer-range (for HMBC) correlations between protons and their attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, solidifying the structural assignment.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound exhibits several key absorption bands. A notable feature is the N-H stretching vibration, which typically appears in the region of 3238-3354 cm⁻¹. The C=N stretching of the benzothiazole ring is expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. The spectrum also shows characteristic bands for aromatic C=C stretching in the 1445-1552 cm⁻¹ region and C-S stretching vibrations at lower wavenumbers. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3238 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch (CH₂) | 2973, 2870 |

| C=N Stretch (Benzothiazole) | 1600 |

| Aromatic C=C Stretch | 1569, 1552, 1454, 1445 |

| C-N Stretch | 1213 |

| C-S Stretch | ~752, 725 |

Mass Spectrometry (MS, HRMS, ESI MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) or electron ionization (EI) techniques can be employed. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₂N₂S, approximately 240.33 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition with high accuracy. For instance, a calculated exact mass for the molecular ion [M]⁺ would be 240.0721, and an experimental finding in this range would strongly support the proposed chemical formula. Fragmentation patterns often involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) and a benzothiazol-2-amine fragment (m/z 150).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₁₂N₂S) to assess the purity of the sample.

Theoretical Elemental Composition for C₁₄H₁₂N₂S:

Carbon (C): 69.97%

Hydrogen (H): 5.03%

Nitrogen (N): 11.66%

Sulfur (S): 13.34%

Experimental values that closely match these theoretical percentages would provide strong evidence for the purity and correct elemental composition of this compound.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Detailed single-crystal X-ray diffraction (XRD) data for the specific compound this compound is not publicly available in the common crystallographic databases. However, analysis of the parent molecule, 1,3-benzothiazol-2-amine, provides foundational knowledge of the core benzothiazole structure. The crystal structure of 1,3-benzothiazol-2-amine has been determined, revealing a monoclinic crystal system. mdpi.comnih.gov This foundational data is crucial for understanding the basic geometry and potential interaction sites of the benzothiazole ring system before the addition of the benzyl group.

Investigation of Molecular Conformation and Planarity

The molecular conformation and planarity of this compound are expected to be influenced by the interplay between the benzothiazole core and the benzyl substituent. The benzothiazole ring system itself is largely planar. st-andrews.ac.uk However, the attachment of the benzyl group introduces rotational freedom around the N-C bond connecting the amino nitrogen to the benzyl's methylene bridge and the C-C bond of the benzyl group itself.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state would be governed by a variety of intermolecular interactions, with hydrogen bonding and π-stacking being the most probable contributors.

Hydrogen Bonding Networks

In the crystal structure of the parent 1,3-benzothiazol-2-amine, molecules are linked by N—H⋯N hydrogen bonds, forming dimers which then extend into a two-dimensional network. mdpi.comnih.gov With the substitution of one hydrogen on the amino group with a benzyl group in this compound, the hydrogen bonding possibilities are altered. The remaining N-H group can still act as a hydrogen bond donor, while the nitrogen atoms of the benzothiazole ring can act as acceptors.

Studies on similar N-substituted benzothiazoles confirm the prevalence of such interactions. For example, N-(benzo[d]thiazol-2-yl)benzamide derivatives form dimers through N−H···N intermolecular hydrogen bonds. mdpi.com It is therefore highly probable that this compound would also form hydrogen-bonded dimers or chains, which would be a key feature of its supramolecular structure.

Pi-Stacking Interactions

Pi-stacking interactions are another significant force in the crystal packing of aromatic heterocyclic compounds. nih.gov These interactions are expected to play a role in the supramolecular assembly of this compound, involving the benzothiazole ring system and the phenyl ring of the benzyl group.

Cocrystal Formation

There is no specific information available regarding the cocrystal formation of this compound. However, the parent compound, 1,3-benzothiazol-2-amine, has been shown to form cocrystals with various molecules, such as rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. mdpi.comnih.gov The ability of the benzothiazole moiety to participate in hydrogen bonding and other non-covalent interactions makes it a suitable candidate for cocrystal engineering. The presence of the N-H donor and acceptor sites, along with the aromatic rings in this compound, suggests that it would likely be a viable component for the formation of cocrystals with appropriate co-formers.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Synthesis Reaction Pathways

The formation of the benzothiazole (B30560) core, the initial step towards N-Benzyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic strategies. One prominent method involves the condensation of 2-aminothiophenol (B119425) with aldehydes. The mechanism is believed to proceed through the formation of a Schiff base intermediate, which then undergoes cyclization. semanticscholar.org For instance, the reaction of 2-aminothiophenol with benzaldehyde (B42025) can be catalyzed by agents like ammonium (B1175870) chloride, which activates the aldehyde via hydrogen bonding, facilitating the nucleophilic attack by the amino group of 2-aminothiophenol. mdpi.com

Modern synthetic approaches have also employed transition metal catalysis. For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Similarly, Pd(OAc)₂ has been used for the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov These catalytic methods offer efficient and often milder conditions for the construction of the benzothiazole ring system.

Ring Expansion Mechanisms of N-Amino-2-benzylbenzothiazolium Salts

A particularly intriguing aspect of the chemistry of this compound derivatives is the ring expansion of N-amino-2-benzylbenzothiazolium salts. researchgate.netresearchgate.net When these salts react with aldehydes, they can undergo a transformation to yield either benzothiadiazines or benzothiazines. researchgate.netresearchgate.net

The proposed mechanism for this dual reactivity begins with the reaction of the N-amino group of the benzothiazolium salt with an aldehyde to form an N-azomethine intermediate. researchgate.net This is followed by the addition of a hydroxide (B78521) ion. The subsequent steps involve deprotonation and a sulfur-carbon bond cleavage, leading to a ring-opened intermediate. researchgate.net This intermediate can exist in different conformations that dictate the final product. One conformation leads to an intramolecular attack resulting in the formation of a benzothiadiazine, while another conformation allows for a different cyclization pathway to produce a benzothiazine. researchgate.netresearchgate.net

Influence of Reactant Conjugation on Reaction Outcomes

The outcome of the ring expansion reaction of N-amino-2-benzylbenzothiazolium salts is significantly influenced by the electronic nature of the aldehyde used. researchgate.netresearchgate.net The conjugative properties of the aldehyde play a crucial role in determining whether the reaction proceeds to form a benzothiadiazine or a benzothiazine. researchgate.netresearchgate.net

Specifically, the electrophilicity of the azomethine carbon atom and the olefinic carbon atom in the intermediate species is a key factor. researchgate.net Aldehydes with different conjugative systems will alter the electron density at these positions, thereby directing the intramolecular cyclization towards one pathway over the other. For example, the reaction of N-amino-2-benzyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) with cyclohexanecarbaldehyde yields a specific benzothiazine derivative. researchgate.net This highlights how the choice of a non-conjugated aldehyde can steer the reaction towards a particular product.

Role of Reagents and Catalysts in Mechanistic Pathways

Reagents and catalysts are pivotal in directing the course of reactions leading to and involving this compound. In the synthesis of the benzothiazole core, catalysts like 1-butylimidazole (B119223) tetrafluoroborate (B81430) ionic liquid have been shown to be effective for the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature. mdpi.com Copper-based catalysts have also been employed for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com

In the context of ring expansion, the base used for the initial deprotonation step is critical. The reaction is typically carried out in the presence of a base like sodium hydroxide, which facilitates the formation of the necessary intermediates for the subsequent ring-opening and cyclization steps. researchgate.net The choice of solvent can also influence reaction rates and yields, with many modern syntheses striving for greener and more efficient solvent systems. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a benzothiazole (B30560) derivative, might interact with a biological target, typically a protein or enzyme.

Studies on 2-aminobenzothiazole (B30445) derivatives have employed molecular docking to evaluate their potential as therapeutic agents. ijprajournal.com Software like AutoDock Vina is used to perform these simulations, calculating the binding affinity (often expressed as a docking score in kcal/mol) and visualizing the interaction patterns within the binding pocket of a target receptor. ijprajournal.comnih.gov For instance, novel 2-aminobenzothiazole compounds were docked into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE) to assess their potential as anticancer agents. nih.govacs.org Similarly, docking studies of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme have been conducted to evaluate their binding affinity. nih.gov

The interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the active site of the enzyme. nih.gov For example, docking simulations of some derivatives have shown high binding affinities, with the top poses revealing scores as low as -10.4 kcal/mol, suggesting a strong potential for interaction with the target enzyme. nih.gov These computational predictions are invaluable for prioritizing candidates for synthesis and further biological evaluation. ijprajournal.com

| Compound Type | Target Enzyme | Docking Software | Top Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzo[d]thiazol-2-amine derivative | HER (Human Epidermal growth factor receptor) | AutoDock Vina | -10.4 | nih.gov |

| 2-Aminobenzothiazole-piperazine derivative | PI3Kγ (Phosphoinositide 3-kinase gamma) | Not Specified | Not Specified (Evaluated for % inhibition) | acs.orgresearchgate.net |

| Designed benzothiazole derivatives | GABA-AT (GABA-aminotransferase) | Molegro Virtual Docker | -121.56 | rsc.org |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and photophysical properties of benzothiazole derivatives.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton moves between two sites within the same molecule upon photoexcitation. This process is characteristic of many heterocyclic compounds, including certain benzothiazole derivatives, and results in a large Stokes shift (a significant difference between the absorption and emission maxima), which is desirable for applications like fluorescent probes and bio-imaging. rsc.org

Upon photoexcitation, intramolecular hydrogen bonds within the molecule are strengthened, facilitating the proton transfer process. rsc.org Theoretical studies on related systems show that the ESIPT process often occurs in a four-step cycle: photoexcitation to the initial excited state, proton transfer to form a keto-tautomer, radiative relaxation (fluorescence) from the tautomer's excited state, and finally, reverse proton transfer in the ground state. rsc.org In some benzothiazole-based probes, this process can lead to dual fluorescence, with blue emission from the initial enol form and green or red emission from the keto form. rsc.orgnih.gov Potential energy surface calculations have suggested that the proton transfer may occur in a stepwise manner rather than as a synchronous double proton transfer in more complex systems. rsc.org

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.com This is often attributed to the Restriction of Intramolecular Motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Several benzothiazole derivatives have been identified as AIE luminogens (AIEgens). mdpi.commdpi.com For example, studies have shown that in a mixed solvent system like THF/water, certain benzothiazole probes are weakly fluorescent in pure THF but exhibit a dramatic increase in fluorescence intensity as the water fraction increases, causing the molecules to aggregate. rsc.orgnih.gov This effect can be coupled with ESIPT, where aggregation restricts the molecular motion, leading to enhanced emission from a specific tautomeric form (e.g., keto form). rsc.orgnih.gov The formation of nanoaggregates can be confirmed by techniques like Dynamic Light Scattering (DLS). mdpi.com The AIE property makes these compounds promising candidates for use in OLEDs, fluorescent sensors, and bio-imaging. nih.govmdpi.com

Quantum chemical calculations are extensively used to predict the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com

DFT studies on various substituted benzothiazoles have shown that the HOMO-LUMO gap is sensitive to the nature of the substituents on the aromatic rings. mdpi.com For instance, in one study, a benzothiazole derivative with electron-withdrawing CF₃ groups had the lowest energy gap (4.46 eV), while a derivative with a simple phenyl group had the highest (4.73 eV), indicating greater stability. mdpi.com These calculations help in understanding charge transfer within the molecule and in predicting properties like polarizability and hyperpolarizability, which are relevant for non-linear optical (NLO) applications. mdpi.com

| Substituent on Benzothiazole Core | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino (ABTH) | AM1 (Aqueous) | -8.318 | 0.207 | 8.525 | sciencepub.net |

| 2-mercapto (MBTH) | AM1 (Aqueous) | -7.987 | 0.000 | 7.987 | sciencepub.net |

| Phenyl with two -CF₃ groups | B3LYP/6-311G(d,p) | -6.91 | -2.45 | 4.46 | mdpi.com |

| Phenyl (unsubstituted) | B3LYP/6-311G(d,p) | -6.57 | -1.84 | 4.73 | mdpi.com |

Structural Optimization and Conformational Analysis

Before calculating molecular properties, the first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation of the molecule. For flexible molecules like N-Benzyl-1,3-benzothiazol-2-amine, which has rotatable bonds, conformational analysis is performed to identify the global energy minimum among various possible spatial arrangements (conformers).

DFT calculations are a standard method for performing geometry optimization. mdpi.comresearchgate.net The resulting optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For related benzothiazole structures, studies have analyzed the planarity of the benzothiazole ring system and the dihedral angles between the benzothiazole and other attached aromatic rings. mdpi.com For example, in N-(1,3-benzothiazol-2-yl)-benzenesulfonylhydrazides, the interplanar angles between the benzothiazole and phenyl groups were found to be around 30°. mdpi.com This conformational information is crucial as the 3D structure of a molecule dictates its physical properties and how it interacts with other molecules.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

Understanding and quantifying the non-covalent interactions that govern how molecules pack in the solid state is essential for crystal engineering and materials science. Hirshfeld surface analysis and PIXEL calculations are powerful tools for this purpose. mdpi.com

PIXEL Calculations complement Hirshfeld analysis by providing quantitative energy values for these intermolecular interactions. The method calculates the lattice energy by summing up the interaction energies between a central molecule and its neighbors, partitioning the total energy into Coulombic (electrostatic), polarization, dispersion, and repulsion components. mdpi.com Studies on N-(1,3-benzothiazol-2-yl)-benzenesulfonylhydrazides have used PIXEL to show that strong classical hydrogen bonds (e.g., N–H···N) and π···π stacking interactions are the most important contributors to the stability of the crystal lattice. mdpi.com

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 47.5 | nih.gov |

| C···H/H···C | 27.6 | nih.gov |

| O···H/H···O | 12.4 | nih.gov |

| N···H/H···N | 6.1 | nih.gov |

| C···C | 4.6 | nih.gov |

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of this compound is a systematic process that leverages computational modeling to optimize the therapeutic potential of the lead compound. This process involves the strategic modification of the chemical structure to enhance its interaction with biological targets while improving its pharmacokinetic properties.

One of the key strategies in the rational design of benzothiazole derivatives is the application of Quantitative Structure-Activity Relationship (QSAR) analysis. wjahr.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, of a set of known benzothiazole derivatives, researchers can identify the key structural features that are crucial for their pharmacological effects. wjahr.com This information is then used to design new derivatives with potentially higher potency and selectivity. For instance, the introduction of specific substituents on the benzothiazole core or the benzyl (B1604629) group of this compound can be guided by QSAR models to maximize its desired biological activity.

Molecular docking is another powerful computational technique used in the rational design process. This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. By simulating the interaction between this compound derivatives and their putative biological targets, researchers can gain insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This understanding allows for the targeted modification of the molecule to improve its binding affinity and, consequently, its biological activity. The structural flexibility of the benzothiazole scaffold provides numerous opportunities for such rational drug design and optimization. wjahr.com

Furthermore, density functional theory (DFT) calculations are employed to investigate the electronic and geometric properties of benzothiazole derivatives. mdpi.com These studies can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for its reactivity and stability. mdpi.com By understanding how different substituents affect the electronic properties of the this compound scaffold, it is possible to design derivatives with tailored reactivity and metabolic stability.

The hybridization of the benzothiazole core with other pharmacophores is also a promising strategy in rational drug design. rsc.org By combining the structural features of this compound with other known active fragments, it is possible to create hybrid molecules with enhanced or synergistic biological activities. rsc.org This approach has been successfully applied to develop novel anticancer agents and other therapeutics. rsc.org

Theoretical Predictions of Pharmacokinetic Properties (e.g., ADME)

The success of a drug candidate is not solely dependent on its pharmacological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the drug discovery process is crucial to reduce the attrition rate of drug candidates in later stages of development. Computational models have been developed to provide reliable predictions of ADME properties for novel chemical entities.

For benzothiazole derivatives, in silico ADME prediction models are widely used to assess their drug-likeness. nih.gov These models are based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). One of the most well-known sets of rules for predicting oral bioavailability is Lipinski's rule of five. nih.gov By calculating these properties for this compound and its derivatives, it is possible to estimate their potential for oral absorption.

The following table presents a representative example of theoretically predicted ADME properties for a series of hypothetical derivatives of this compound, based on the types of predictions made for other benzothiazole derivatives. nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) | Predicted Oral Absorption (%) |

| This compound | C14H12N2S | 240.33 | 3.8 | 1 | 2 | 41.1 | 85 |

| Derivative A (4-fluoro) | C14H11FN2S | 258.32 | 4.1 | 1 | 2 | 41.1 | 82 |

| Derivative B (4-methoxy) | C15H14N2OS | 270.35 | 3.7 | 1 | 3 | 50.3 | 78 |

| Derivative C (3-chloro) | C14H11ClN2S | 274.77 | 4.4 | 1 | 2 | 41.1 | 80 |

| Derivative D (3,4-dichloro) | C14H10Cl2N2S | 309.22 | 5.0 | 1 | 2 | 41.1 | 75 |

Note: The data in this table are hypothetical and for illustrative purposes only, based on general principles of ADME prediction for similar chemical structures.

In addition to these basic physicochemical properties, more sophisticated computational models can predict other important pharmacokinetic parameters. For example, the percentage of human intestinal absorption (%HIA) can be estimated using models that take into account the molecule's size, polarity, and hydrogen bonding capacity. nih.gov Similarly, the potential for a compound to cross the blood-brain barrier (BBB) can be predicted based on its lipophilicity and other structural features. These predictions are invaluable for designing drugs that target the central nervous system.

The metabolic fate of this compound derivatives can also be investigated using computational methods. By identifying potential sites of metabolism by cytochrome P450 enzymes, it is possible to design derivatives with improved metabolic stability. This can lead to a longer half-life and a more favorable dosing regimen.

Medicinal Chemistry and Pharmacological Investigations in Vitro and in Silico

Exploration as a Privileged Pharmacophore in Drug Design

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. The benzothiazole (B30560) nucleus, and by extension N-Benzyl-1,3-benzothiazol-2-amine, fits this description aptly. pcbiochemres.comjchemrev.comnih.gov The structural features of this compound, specifically the benzothiazole core and the benzyl (B1604629) group attached to the exocyclic nitrogen, contribute to its ability to interact with various biological macromolecules. vulcanchem.com

The 2-aminobenzothiazole (B30445) moiety is a particularly versatile scaffold in drug discovery. nih.gov It can act as a bioisostere for other important chemical groups like aniline (B41778) and 2-aminothiazole, and the exocyclic amino group provides a convenient point for chemical modification to generate diverse libraries of compounds. nih.gov This adaptability has been exploited to develop inhibitors for a range of enzymes and receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their pharmacological profiles.

One area of focus has been the substitution pattern on both the benzyl and the benzothiazole rings. For instance, in the context of antibacterial agents, the nature of the benzyl unit and the type of linker atom (e.g., sulfur or sulfonyl) have been shown to dramatically impact activity. nih.gov Similarly, for anticancer applications, substitutions on the benzothiazole ring at positions such as C6 and C7 have been found to be critical for activity. benthamscience.com

In the development of Hsp90 C-terminal domain inhibitors, a library of benzothiazole-based compounds was synthesized and evaluated. nih.gov This study revealed that specific substitutions on the benzothiazole core and the attached side chains led to compounds with low micromolar inhibitory concentrations against breast cancer cells. nih.gov For example, the introduction of a 4-chloroaniline (B138754) group at the 6-position of the benzothiazole and various amine substitutions at the 2-position were explored to establish a clear SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to theoretically investigate benzothiazole derivatives, correlating their structural properties with their biological activities. researchgate.net These computational approaches help in understanding the electronic and steric factors that govern the interaction of these molecules with their biological targets. researchgate.net

Mechanistic Insights into Biological Activity

Understanding the mechanism of action at a molecular level is paramount for the rational design of new drugs. Research into this compound and its analogs has shed light on their interactions with specific enzymes, receptors, and cellular pathways.

Tyrosine Kinases: Several benzothiazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling. rsc.org For example, derivatives of N-benzyl substituted acetamides have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase. chapman.edu The unsubstituted N-benzyl derivative, in particular, demonstrated significant inhibition of c-Src kinase. chapman.edu Furthermore, benzothiazole-1,2,3-triazole hybrids have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. rsc.org

Monoamine Oxidase (MAO): While direct studies on this compound as a monoamine oxidase (MAO) inhibitor are not extensively documented in the provided results, derivatives of the structurally related 2,1-benzisoxazole have been shown to be potent and specific inhibitors of MAO-B. nih.gov This suggests that the broader benzothiazole scaffold could be a promising starting point for the design of new MAO inhibitors.

The ubiquitin-proteasome system is a critical pathway for protein degradation and is implicated in various diseases, including cancer. mdpi.com While the direct modulation of ubiquitination by this compound is not explicitly detailed, the broader class of benzothiazole derivatives has been investigated for their effects on pathways that are regulated by ubiquitination. For instance, the Wnt signaling pathway, where many components are modulated by ubiquitination, is a potential target for therapeutic intervention. mdpi.com The ability of benzothiazole compounds to interfere with such fundamental cellular processes highlights their potential as modulators of complex biological pathways.

Evaluation of Broad-Spectrum Biological Activities

The privileged nature of the this compound scaffold is further underscored by the diverse biological activities exhibited by its derivatives.

Derivatives of this compound have demonstrated significant antibacterial properties. For example, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives showed high activity against Gram-positive bacteria, in some cases exceeding the potency of reference drugs like norfloxacin (B1679917) and ciprofloxacin. nih.gov SAR studies indicated that both the benzyl unit and the linker significantly influence the antibacterial efficacy. nih.gov

Other studies have explored the antibacterial potential of benzothiazole derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ijres.orgnih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of key bacterial enzymes such as dihydropteroate (B1496061) synthase and dehydrosqualene synthase. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Gram-positive bacteria (S. aureus, S. epidermidis) | Activity comparable or more potent than norfloxacin and ciprofloxacin. | nih.gov |

| N1-alkyl/aryl-N5-(1, 3-benzothiazol-2-yl)-1, 5-biurets | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli | Some derivatives showed good activity compared to streptomycin. | ijres.org |

| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | Equipotent antibacterial activity as compared to chloramphenicol (B1208) and sulphamethoxazole. | nih.gov |

| Pyrazole-thiazole hybrids of benzothiazole | B. subtilis | Maximum activity comparable to ciprofloxacin. | nih.gov |

Antifungal Activity

The benzothiazole scaffold has been investigated for its potential to inhibit the growth of pathogenic fungi. Studies have synthesized various derivatives and evaluated their efficacy against different fungal strains. For instance, certain benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, have demonstrated more potent antifungal activity than their benzotriazole (B28993) counterparts. nih.gov Specifically, compounds like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown significant activity against a range of fungi, including Aspergillus species and dermatophytes, with Minimum Inhibitory Concentrations (MICs) varying from 0.5 to 256 μg/ml. nih.gov These findings highlight the importance of the core heterocyclic structure and the nature of its substituents in determining antifungal potency.

Interactive Table: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Species | MIC (μg/ml) |

|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole (1a) | Aspergillus species | 16-256 |

| 1-nonyl-1H-benzo[d]imidazole (1a) | Dermatophytes | 0.5-256 |

| 1-decyl-1H-benzo[d]imidazole (2a) | Aspergillus species | 16-256 |

| 1-decyl-1H-benzo[d]imidazole (2a) | Dermatophytes | 0.5-256 |

| Other derivatives | Various Fungi | 16-128 |

Data sourced from a study on benzimidazole, benzotriazole, and aminothiazole derivatives. nih.gov

Anticancer Activity (In Vitro Cytotoxicity)

The anticancer potential of benzothiazole derivatives is one of the most extensively studied areas. These compounds have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. informahealthcare.com The mechanism of action for some derivatives, like the parent compound 2-(4-aminophenyl)benzothiazole, involves inducing tumor cell death. mdpi.com

Fluorinated 2-aryl benzothiazole derivatives have shown potent anti-tumor activity. For example, 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibited strong activity against the MCF-7 human breast adenocarcinoma cell line, with GI50 values of 0.57 and 0.4 µM, respectively. informahealthcare.comnih.gov

Furthermore, newly synthesized hybrids of 2-aminobenzothiazole linked to other heterocyclic moieties have been evaluated. A compound series linking it to thiazolidine-2,4-dione showed particular promise, with one derivative (4a) displaying potent IC50 values of 5.61 µM against HCT-116 (colon), 7.92 µM against HepG-2 (liver), and 3.84 µM against MCF-7 (breast) cancer cell lines. tandfonline.com This same compound also demonstrated significant inhibitory activity against VEGFR-2, a key target in cancer therapy, with an IC50 of 91 nM. tandfonline.com

Interactive Table: In Vitro Cytotoxicity of Benzothiazole Derivatives

| Compound | Cell Line | Activity | Value (µM) |

|---|---|---|---|

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 |

| Thiourea-benzothiazole derivative (3) | U-937 (Macrophage) | IC50 | 16.23 |

| Naphthalimide derivative (66) | HT-29 (Colon) | IC50 | 3.72 |

| Naphthalimide derivative (66) | A549 (Lung) | IC50 | 4.07 |

| Naphthalimide derivative (66) | MCF-7 (Breast) | IC50 | 7.91 |

| Naphthalimide derivative (67) | HT-29 (Colon) | IC50 | 3.47 |

| Naphthalimide derivative (67) | A549 (Lung) | IC50 | 3.89 |

| Naphthalimide derivative (67) | MCF-7 (Breast) | IC50 | 5.08 |

| Hybrid 4a (thiazolidine-2,4-dione) | HCT-116 (Colon) | IC50 | 5.61 |

| Hybrid 4a (thiazolidine-2,4-dione) | HepG-2 (Liver) | IC50 | 7.92 |

| Hybrid 4a (thiazolidine-2,4-dione) | MCF-7 (Breast) | IC50 | 3.84 |

Data compiled from studies on various benzothiazole derivatives. informahealthcare.comnih.govtandfonline.com

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic agents. nih.gov Research into nitrone derivatives incorporating a triazole moiety, which can be structurally related to benzothiazoles, has shown that these compounds can act as potent inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com One such nitrone, bearing a 2,4-difluorophenyl group, was found to be the most potent LOX inhibitor with an IC50 of 10 μM. mdpi.com This highlights the potential of functionally diverse benzothiazole-related structures in modulating inflammatory processes.

Anticonvulsant Activity

The central nervous system activity of benzothiazole derivatives has been a key area of investigation, with many compounds showing potential as anticonvulsants. nih.govresearchgate.net The core structure is considered a valuable pharmacophore for designing antiepileptic drugs. nih.gov

A series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)-acetamide derivatives were synthesized and screened for anticonvulsant activity. Two compounds, 5b and 5q, were particularly effective in the maximal electroshock seizure (MES) test, with ED50 values of 15.4 and 18.6 mg/kg, respectively. sci-hub.se These values indicate a potency that is approximately four times higher than the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) in the same study. sci-hub.se

Another study focused on benzothiazole-coupled sulfonamides. Compound 9 from this series emerged as the most potent anticonvulsant in the MES model. nih.gov These findings underscore the importance of the benzothiazole nucleus in the design of novel anticonvulsant agents.

Interactive Table: Anticonvulsant Activity of Benzothiazole Derivatives (MES Test)

| Compound | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|

| Compound 5b | 15.4 | 20.7 |

| Compound 5q | 18.6 | 34.9 |

| Phenytoin (Standard) | Not specified | 6.9 |

| Carbamazepine (Standard) | Not specified | 8.1 |

Data from a study on N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)-acetamide derivatives. sci-hub.se

Antitubercular Activity

With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, there is an urgent need for new antitubercular agents. Benzothiazole derivatives have emerged as a promising scaffold in this area. rsc.orgtandfonline.com

A seed benzothiazole molecule was identified from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain. biorxiv.org Subsequent synthesis and testing of 34 analogs led to the identification of molecules with improved potency and reduced cytotoxicity. nih.gov Some pyrimidine-tethered benzothiazole derivatives have shown high activity against sensitive, MDR, and XDR strains of M. tuberculosis. tandfonline.com Compounds 5c and 15 in one study demonstrated excellent activity, with MIC values of 0.24 and 0.48 µg/mL against the sensitive strain, and maintained good activity against resistant strains. tandfonline.com

Interactive Table: Antitubercular Activity of Benzothiazole Derivatives against M. tuberculosis

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| Compound 5c | Sensitive (ATCC 25177) | 0.24 |

| Compound 5c | MDR (ATCC 35822) | 0.98 |

| Compound 5c | XDR (RCMB 2674) | 3.9 |

| Compound 15 | Sensitive (ATCC 25177) | 0.48 |

| Compound 15 | MDR (ATCC 35822) | 1.95 |

| Compound 15 | XDR (RCMB 2674) | 7.81 |

| Compound 187d | H37Rv | 98% inhibition |

Data compiled from studies on pyrimidine-tethered and other benzothiazole derivatives. rsc.orgtandfonline.com

Antimalarial Activity

Benzothiazole derivatives are recognized as promising substances for the treatment of malaria. nih.gov A systematic review of 28 articles identified 232 benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The substitution pattern on the benzothiazole scaffold is crucial for determining the antimalarial activity. nih.gov While direct studies on this compound are scarce, research on related N-benzyl-oxydihydrotriazines has shown antimalarial effects against Plasmodium berghei. nih.gov This suggests that the N-benzyl moiety, in combination with a suitable heterocyclic core, can contribute to antimalarial properties.

Antidiabetic Activity

The potential of benzothiazole derivatives in managing diabetes has also been explored. A study on N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives found that several compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.govsigmaaldrich.com The proposed mechanism of action for some of these compounds is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. Docking studies of the most active compounds indicated potential hydrogen bond interactions with catalytic amino acid residues of this enzyme. nih.gov

Neurobiological Activity

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in the context of neurological disorders. nih.govmdpi.com Derivatives of benzothiazole have been investigated for their therapeutic applicability in conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and epilepsy. nih.govmdpi.com The neurobiological activity of this class of compounds is often attributed to their ability to interact with various biological targets within the central nervous system (CNS). nih.govtandfonline.com

One of the most well-known benzothiazole derivatives with neuroprotective effects is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), which is used in the treatment of ALS. nih.govmdpi.com Its mechanism of action is multifactorial, involving the blockade of voltage-gated sodium channels, inhibition of glutamate (B1630785) release, and non-competitive antagonism of NMDA receptors. nih.govmdpi.com This has spurred further research into other benzothiazole derivatives, including those with an N-benzyl substitution, for their potential neuroprotective and neuromodulatory effects.

Investigations into the neurobiological activity of benzothiazole derivatives have often focused on their potential as multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's. nih.gov The pathogenesis of such diseases is linked to multiple factors, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. nih.govnih.gov Therefore, compounds that can modulate more than one of these pathways are of significant interest. nih.gov

In vitro and in silico studies have explored the inhibitory activity of various benzothiazole derivatives against key enzymes implicated in neurodegeneration:

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. Benzothiazole-based compounds have been designed and evaluated as cholinesterase inhibitors. nih.gov For instance, a series of benzothiazole derivatives were synthesized and tested for their ability to inhibit these enzymes, with some compounds showing promising activity. nih.gov

Monoamine Oxidase B (MAO-B): The activity of MAO-B is known to increase in the brains of patients with neurodegenerative diseases, and it may play a role in the regulation of β-amyloid production. nih.govmdpi.com Benzothiazole derivatives have been identified as potent and selective inhibitors of human MAO-B (hMAO-B). mdpi.com

Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides. Inhibition of BACE1 is a major therapeutic target for Alzheimer's disease. tandfonline.comscilit.com

While direct studies on the neurobiological activity of This compound are not extensively detailed in the provided context, the known neuroprotective profile of the parent benzothiazole structure, particularly Riluzole, and the successful development of various derivatives as enzyme inhibitors, provides a strong basis for its investigation in neurobiological disorders. nih.govmdpi.comnih.gov For example, a series of N-(substituted benzothiazol-2-yl)amides were synthesized and showed anticonvulsant and neuroprotective effects, with one derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, emerging as a particularly effective agent. nih.gov This highlights how modifications at the 2-amino position, where the benzyl group resides in the subject compound, are critical for neuroactivity.

Rational Drug Design and Scaffold Modification for Enhanced Efficacy

The structural versatility and synthetic accessibility of the benzothiazole core make it an excellent scaffold for rational drug design and modification to enhance therapeutic efficacy. mdpi.comscilit.com Medicinal chemists employ in silico tools like molecular docking and molecular dynamics simulations alongside traditional synthetic approaches to develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.com

A prominent strategy involves designing hybrid molecules or multi-target-directed ligands (MTDLs) that combine the pharmacophoric features of the benzothiazole scaffold with moieties known to interact with specific neurological targets. nih.gov This approach aims to address the multifactorial nature of neurodegenerative diseases. nih.gov

Case Study: Design of BACE1 Inhibitors

One example of rational drug design involves the development of novel benzothiazole derivatives as selective BACE1 inhibitors for Alzheimer's disease. tandfonline.comscilit.com Researchers designed a series of 96 benzothiazole derivatives based on the structural frameworks of Atabecestat (a non-selective BACE inhibitor) and Riluzole (a neuroprotective agent). tandfonline.comscilit.com The goal was to merge the BACE inhibitory potential of Atabecestat with the neuroprotective qualities and favorable CNS penetration properties associated with the Riluzole scaffold. tandfonline.com

In Silico Screening: The designed compounds were first evaluated using extra-precision (XP) molecular docking to predict their binding affinity and interaction with the BACE1 active site. tandfonline.com Compound 72 from this series showed a docking score and binding energy comparable to Atabecestat. scilit.com Molecular dynamics simulations further confirmed the stability of the compound's interaction with the enzyme. tandfonline.com

In Vitro Validation: Based on the promising computational results, compound 72 was synthesized and subjected to in vitro biochemical assays. tandfonline.comscilit.com The results confirmed its inhibitory activity against BACE1 and also demonstrated its selectivity over the related enzyme, BACE2. tandfonline.comscilit.com

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Compound 72 | BACE-1 | 121.65 | Atabecestat | 13.25 |

| Compound 72 | BACE-2 | 480.92 | 7.15 |

Data sourced from: scilit.com

Case Study: Design of Multi-Target Ligands for Alzheimer's Disease

In another approach, new benzothiazole derivatives were developed as MTDLs targeting the histamine (B1213489) H3 receptor (H3R), cholinesterases (AChE and BuChE), and MAO-B. nih.gov The design was inspired by the pharmacophoric similarities between H3R antagonists and AChE inhibitors. nih.gov

Scaffold Modification: Starting with a benzothiazole scaffold, various side chains were introduced to modulate the affinity for different targets. For example, linking a 3-(azepan-1-yl)propyloxy chain to the benzothiazole core yielded a compound (4b ) with high affinity for the H3R. nih.gov

Multi-Target Profile: Further modifications led to the identification of compound 3s , which not only had a high affinity for H3R but also exhibited inhibitory activity against AChE, BuChE, and MAO-B. nih.gov

| Compound | Target | Activity |

|---|---|---|

| Compound 3s | H3R | Ki = 0.036 µM |

| AChE | IC50 = 6.7 µM | |

| BuChE | IC50 = 2.35 µM | |

| MAO-B | IC50 = 1.6 µM |

Data sourced from: nih.gov

These examples demonstrate how the This compound scaffold can be rationally modified. The benzyl group itself can be substituted, or the benzothiazole ring can be functionalized to optimize interactions with specific neurobiological targets, thereby enhancing efficacy and tailoring the pharmacological profile for the treatment of complex neurological disorders.

Ligand Applications and Coordination Chemistry

N-Benzyl-1,3-benzothiazol-2-amine as a Building Block in Coordination Chemistry

The 2-aminobenzothiazole (B30445) moiety is a privileged structure in ligand design, offering at least two key coordination sites: the endocyclic thiazole (B1198619) nitrogen atom and the exocyclic amino nitrogen. The reactivity and coordination behavior of this core can be finely tuned through substitution at the amino group. The introduction of a benzyl (B1604629) group to form this compound serves several purposes. It enhances the lipophilicity of the ligand compared to the parent 2-aminobenzothiazole and introduces steric bulk, which can influence the coordination number and geometry of the resulting metal complexes.

This strategic functionalization allows this compound to act as a highly adaptable building block. nih.govresearchgate.net By modifying the steric and electronic environment around the metal center, it is possible to control the assembly of supramolecular structures and influence the reactivity of the final complex. The presence of the aromatic benzyl ring also offers potential for non-covalent interactions, such as π-stacking, which can play a crucial role in the organization of crystal lattices and the stabilization of complex structures. The versatility of the 2-aminobenzothiazole scaffold, combined with the specific modifications afforded by the N-benzyl substituent, makes this compound a valuable precursor for developing new coordination compounds with tailored properties. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically follows established protocols for N-substituted 2-aminobenzothiazole ligands. A general approach involves the reaction of the ligand with a suitable metal salt, often a halide or acetate, in an appropriate solvent such as ethanol (B145695) or methanol. The mixture is typically heated under reflux to facilitate the complexation reaction. uobabylon.edu.iqmdpi.comcore.ac.uk The resulting metal complexes can then be isolated as stable solid precipitates upon cooling or solvent evaporation.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequency of the C=N bond of the thiazole ring or the C-N bond of the exocyclic amine upon complexation indicates the involvement of these nitrogen atoms in bonding to the metal center. For instance, in complexes of related Schiff bases derived from 2-aminobenzothiazole, a downshift in the C=N stretching vibration is observed, confirming coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. Shifts in the signals of protons and carbons near the coordination sites can further confirm the binding mode.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of d-d transition bands, which are absent in the free ligand, is indicative of complex formation.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center of paramagnetic complexes, which in turn aids in assigning the geometry of the complex (e.g., distinguishing between high-spin and low-spin configurations in octahedral complexes). derpharmachemica.com

Below is a table summarizing typical characterization data observed for metal complexes of analogous 2-aminobenzothiazole-derived ligands.

| Metal Ion | Technique | Observed Changes / Values (for related systems) | Inference for this compound Complexes |

|---|---|---|---|

| Co(II) | UV-Vis | Bands corresponding to d-d transitions suggesting octahedral or tetrahedral geometry. biointerfaceresearch.com | Expected to show characteristic absorption bands in the visible region. |

| Ni(II) | Magnetic Moment | Values around 3.16 B.M. suggest a high-spin tetrahedral structure. derpharmachemica.com | Magnetic moment would indicate the spin state and geometry. |

| Cu(II) | IR Spectroscopy | Shift in ν(C=N) of the thiazole ring to lower frequencies. mdpi.com | Coordination through thiazole nitrogen would alter the C=N stretching vibration. |

| Zn(II) | ¹H NMR | Downfield shift of protons adjacent to the coordinating nitrogen atoms. mdpi.com | Chemical shifts of benzyl and benzothiazole (B30560) protons would be affected by coordination. |

Chelation Properties and Coordination Modes

This compound possesses two primary donor sites: the endocyclic nitrogen atom (N-3) of the thiazole ring and the exocyclic secondary amine nitrogen (N-2'). This allows for several potential coordination modes.

Monodentate Coordination: The ligand can coordinate to a metal center through a single donor atom. The most likely site for monodentate coordination is the thiazole nitrogen, as it is generally a good σ-donor. mdpi.com Coordination through the exocyclic nitrogen is also possible, though potentially hindered by the bulky benzyl group.

Bidentate Bridging Coordination: The ligand could bridge two metal centers by coordinating through both nitrogen atoms, leading to the formation of polynuclear complexes or coordination polymers.

Bidentate Chelating Coordination: While direct chelation to a single metal center via both nitrogen atoms would form a strained four-membered ring, this mode is less common but not impossible. More frequently, bidentate coordination is observed in Schiff base derivatives of 2-aminobenzothiazole, where a larger and more stable five- or six-membered chelate ring is formed involving the imine nitrogen. mdpi.comqu.edu.iq

The coordination behavior is influenced by several factors, including the nature of the metal ion, the steric hindrance imposed by the benzyl group, and the reaction conditions. In many complexes of 2-aminobenzothiazole derivatives, coordination occurs through the thiazole nitrogen, as it is readily accessible. core.ac.ukirb.hr

The following table summarizes coordination modes observed in complexes with structurally similar benzothiazole ligands.

| Ligand | Metal Ion(s) | Observed Coordination Mode(s) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Cu(II) | Monodentate via thiazole nitrogen | mdpi.com |

| 6-Methyl-2-aminobenzothiazole | Cu(II), Ni(II) | Monodentate via exocyclic amino nitrogen | core.ac.uk |

| Schiff base of 2-amino-6-methoxy-benzothiazole | Co(II), Ni(II), Cu(II) | Bidentate via thiazole and azomethine nitrogens | mdpi.com |

| 2-Aminobenzothiazole (as hydrolysis product) | Zn(II), Cu(II) | Monodentate via thiazole nitrogen | irb.hr |

Stereochemical Analysis of Metal-Ligand Complexes

The stereochemistry of metal complexes derived from this compound is dictated by the coordination number of the metal ion and the stoichiometry of the metal-ligand interaction. Based on studies of related 2-aminobenzothiazole systems, several common geometries can be anticipated. qu.edu.iq

Tetrahedral Geometry: For metal ions like Co(II), Zn(II), and Cd(II), four-coordinate complexes with a tetrahedral geometry are common, especially with bulky ligands that sterically disfavor higher coordination numbers. derpharmachemica.com